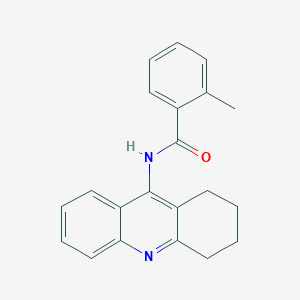
2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their polycyclic planar structures, which allow them to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs. This intercalation can result in DNA cross-links and strand breaks, making these compounds of significant interest in medicinal chemistry, particularly for their potential anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide typically involves the following steps:
Preparation of Acridine Hydrazide: This is achieved through the interaction between cyclohexanone and anthranilic acid, followed by chlorination of the product and subsequent condensation with hydrazine hydrate.
Formation of 1,2,3,4-Tetrahydroacridine: The acridine hydrazide is then reduced to form 1,2,3,4-tetrahydroacridine.
N-Benzoylation: The final step involves the N-benzoylation of 1,2,3,4-tetrahydroacridine with 2-methylbenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro or tetrahydro forms of the compound .
Scientific Research Applications
2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide primarily involves DNA intercalation. By inserting itself between DNA base pairs, it can disrupt the normal function of DNA, leading to strand breaks and cross-links. This can inhibit DNA replication and transcription, ultimately leading to cell death . The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further enhancing its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
1,2,3,4-Tetrahydroacridine: A reduced form of acridine with similar biological activities.
Quinacrine: An acridine derivative used as an antimalarial and anticancer agent.
Uniqueness
2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for DNA and other molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-14-8-2-3-9-15(14)21(24)23-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h2-4,6,8-10,12H,5,7,11,13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWYZJGIMDUFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CCCCC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)

![(1Z)-1-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE](/img/structure/B5550943.png)
![N'-{(E)-[2-methoxy-5-(methylsulfanyl)thiophen-3-yl]methylidene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)
![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)
![N-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-N-(4-METHYLPIPERAZINO)AMINE](/img/structure/B5550955.png)
![4-[(4-Bromophenyl)sulfonylmethyl]-1,3-thiazol-2-amine](/img/structure/B5550966.png)
![1-(2-methoxyphenyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5550970.png)
![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)
![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)
![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)
![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)
![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)
